molecular formula C9H10ClNO B12965945 (S)-4-(1-Aminoallyl)-2-chlorophenol

(S)-4-(1-Aminoallyl)-2-chlorophenol

Cat. No.: B12965945
M. Wt: 183.63 g/mol
InChI Key: LAWOEZQSFXNQRG-QMMMGPOBSA-N
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Description

(S)-4-(1-Aminoallyl)-2-chlorophenol is a chiral compound featuring an aminoallyl group attached to a chlorophenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoallyl)-2-chlorophenol typically involves asymmetric allylic amination. One common method employs chiral oxamide–phosphine–palladium catalysts to achieve high regio- and enantioselectivity. The reaction conditions often include the use of vinyl benzoxazinones and alkylamines, resulting in high yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric catalysis and the use of chiral ligands are likely to be scaled up for industrial applications, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminoallyl group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-4-(1-Aminoallyl)-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoallyl)-2-chlorophenol involves its interaction with various molecular targets. The aminoallyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(1-Aminoallyl)-2-chlorophenol is unique due to the presence of both the aminoallyl and chlorophenol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-[(1S)-1-aminoprop-2-enyl]-2-chlorophenol

InChI

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m0/s1

InChI Key

LAWOEZQSFXNQRG-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)O)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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